EMI1 vs. EMI48: Comparative Potency in EGFR Triple-Mutant Organoid Growth Inhibition
While EMI48, a derivative of EMI1, is reported to exhibit greater potency against mutant EGFR , EMI1 retains substantial inhibitory activity in patient-derived organoid models. In PC9 EGFR ex19del/T790M/C797S organoids, EMI1 inhibits growth with an EC₅₀ of 131 nM . This demonstrates that EMI1 itself is a robust tool compound for ex vivo resistance modeling, and its activity is quantifiably distinct from more potent, closely-related derivatives that may exhibit different off-target profiles or solubility characteristics.
| Evidence Dimension | Organoid Growth Inhibition (EC₅₀) |
|---|---|
| Target Compound Data | 131 nM |
| Comparator Or Baseline | EMI48 (Derivative): Greater potency reported, but specific organoid EC₅₀ not directly compared in source |
| Quantified Difference | EMI1 exhibits an EC₅₀ of 131 nM for organoid growth inhibition . |
| Conditions | PC9 EGFR ex19del/T790M/C797S triple-mutant lung cancer organoids |
Why This Matters
This quantifies EMI1's activity in a clinically relevant 3D model, providing a benchmark for evaluating derivative compounds and establishing its utility in translational research.
